N-(1-Cyano-1-cyclopropylethyl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by a cyclopropane ring and a 5-methyl-4-phenyl-1,2,4-triazole moiety. Its structural uniqueness lies in the strained cyclopropane ring, which may enhance metabolic stability and conformational rigidity compared to larger cycloalkanes . The compound shares a common scaffold with several triazole-thioacetamide derivatives reported in the literature, which are often explored for their biological activities, including protein binding and enzyme inhibition .
Properties
Molecular Formula |
C17H19N5OS |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-12-20-21-16(22(12)14-6-4-3-5-7-14)24-10-15(23)19-17(2,11-18)13-8-9-13/h3-7,13H,8-10H2,1-2H3,(H,19,23) |
InChI Key |
SBIGZBPJTJQACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC(C)(C#N)C3CC3 |
Origin of Product |
United States |
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, a cyano group, and a cyclopropyl moiety. Its molecular formula is with a molecular weight of 423.5 g/mol. The presence of the triazole ring is significant as it is known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N5OS |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The cyano group can act as an electrophile and participate in nucleophilic attacks, while the triazole ring can engage in hydrogen bonding and π-stacking interactions with aromatic residues in proteins. This leads to modulation of various signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
- Antifungal Activity : Similar to other triazoles, it may exhibit antifungal properties by disrupting fungal cell membrane synthesis.
- Cell Proliferation Modulation : It can influence cell proliferation pathways, potentially leading to therapeutic effects against certain cancers.
Biological Activity Studies
Research has demonstrated the compound's effectiveness across various biological assays:
Antifungal Activity
Studies indicate that compounds with triazole structures can inhibit fungal growth by targeting the cytochrome P450 enzyme CYP51. This inhibition disrupts ergosterol biosynthesis in fungi, leading to cell death.
Cytotoxicity Assays
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.3 |
| HeLa (Cervical) | 12.7 |
| MCF7 (Breast) | 8.9 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antifungal Efficacy : A comparative study evaluated the antifungal properties of various triazole derivatives against Candida species. The results indicated that the compound demonstrated significant antifungal activity comparable to established drugs like fluconazole.
- Cancer Cell Line Evaluation : Research involving human cancer cell lines showed that treatment with this compound resulted in dose-dependent decreases in cell viability, suggesting its potential as a chemotherapeutic agent.
- Toxicological Assessment : Toxicogenomic studies revealed that exposure to the compound modulated the expression of genes involved in xenobiotic metabolism and steroid hormone synthesis in liver tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The target compound’s triazole-thioacetamide core is analogous to derivatives in , and 7. Key differences arise in the substituents:
- Cyclopropane vs. Cyclopentane: describes N-(1-cyanocyclopentyl)acetamide, where the cyclopentane ring reduces ring strain but increases lipophilicity compared to the cyclopropane in the target compound. Cyclopropane’s strain may improve binding affinity to rigid protein pockets .
- Phenyl vs. The target compound’s phenyl group may favor hydrophobic interactions .
Physicochemical Properties
- Melting Points : Triazole derivatives in (e.g., 6a–c ) melt at 161–184°C, reflecting high crystallinity. The target compound’s cyclopropane may lower melting points due to reduced symmetry, as seen in (88–125°C for 7a–e ) .
- Lipophilicity : The cyclopropane’s low polar surface area (PSA) contrasts with VUAA1 ’s pyridinyl group (higher PSA), suggesting the target compound may have better membrane permeability .
Data Tables
Table 2. Key Functional Group Impacts
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
